Product packaging for DI-t-BUTYL HYDROXYBENZYLIDENE CAMPHOR(Cat. No.:CAS No. 123013-10-5)

DI-t-BUTYL HYDROXYBENZYLIDENE CAMPHOR

Cat. No.: B1141636
CAS No.: 123013-10-5
M. Wt: 368.6 g/mol
InChI Key: AYNVFOYKBKUQQR-KMJWFZQASA-N
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Description

DI-t-BUTYL HYDROXYBENZYLIDENE CAMPHOR ( 123013-10-5) is a synthetic organic compound primarily utilized in research and development of cosmetic formulations for its function as an effective ultraviolet (UV) light absorber . Its core research value lies in its mechanism of protecting materials from solar radiation; it operates by absorbing harmful UV rays and converting the energy into less damaging heat, thereby preventing the radiation from penetrating and causing degradation . This action is of significant interest for studies focused on enhancing the stability and efficacy of sunscreen products, as it helps prevent skin damage such as premature aging and sunburn . Furthermore, its application extends to stabilizing product formulations themselves, as UV exposure can degrade other active ingredients and reduce a product's shelf-life . Researchers value its non-comedogenic properties (comedogenic rating of 0), making it a relevant subject for investigations aimed at developing skincare products for acne-prone skin . The compound is typically incorporated as part of a broader formulation in products like sunscreens, moisturizers, and makeup with SPF . It is suitable for all skin types in experimental models and, being synthetically produced, is also appropriate for vegan-focused research pipelines . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

123013-10-5

Molecular Formula

C25H36O2

Molecular Weight

368.6 g/mol

IUPAC Name

(1S,3E,4R)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C25H36O2/c1-22(2,3)18-13-15(14-19(20(18)26)23(4,5)6)12-16-17-10-11-25(9,21(16)27)24(17,7)8/h12-14,17,26H,10-11H2,1-9H3/b16-12+/t17-,25+/m0/s1

InChI Key

AYNVFOYKBKUQQR-KMJWFZQASA-N

Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)/C(=C\C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)/C2=O

Canonical SMILES

CC1(C2CCC1(C(=O)C2=CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C)C

Synonyms

DI-t-BUTYL HYDROXYBENZYLIDENE CAMPHOR

Origin of Product

United States

Synthetic Methodologies and Strategies

Approaches to the Core Skeleton of DI-t-BUTYL HYDROXYBENZYLIDENE CAMPHOR (B46023)

The fundamental structure of Di-t-butyl Hydroxybenzylidene Camphor is assembled through a series of key chemical transformations. These reactions are designed to methodically build the molecule, incorporating its distinct functional components in a controlled manner.

Condensation Reactions for Schiff Base Formation

The synthesis of this compound prominently features the formation of a Schiff base, an organic compound containing a carbon-nitrogen double bond. This imine linkage is typically formed through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or ketone. irjmets.comresearchgate.netnih.gov In the context of this specific synthesis, this involves the reaction between an amino derivative of camphor and a substituted benzaldehyde.

The reaction generally proceeds by the nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic imine or azomethine group (-C=N-). irjmets.comquestjournals.org This reaction can be catalyzed by either acids or bases, or facilitated by heat. nih.gov The stability of the resulting Schiff base is often enhanced when derived from aromatic aldehydes. researchgate.net

A general representation of Schiff base formation is depicted below:

R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O (Aldehyde) + (Primary Amine) ⇌ (Schiff Base) + (Water)

This condensation reaction is a critical step in assembling the core framework of this compound, linking the camphor and the hydroxybenzylidene moieties.

Role of Camphor Derivatives as Chiral Precursors

Camphor, a bicyclic monoterpene, is a readily available and versatile chiral starting material in asymmetric synthesis. scielo.briupac.org Its rigid bicyclic structure and inherent chirality make it an excellent scaffold for inducing stereoselectivity in chemical reactions. iupac.orgresearchgate.net In the synthesis of this compound, camphor derivatives serve as the chiral backbone, imparting optical activity to the final molecule. mdpi.com

The use of enantiomerically pure camphor derivatives ensures the transfer of chirality during the synthesis. mdpi.com These derivatives can be prepared through various transformations of camphor, such as oxidation to camphorquinone (B77051) or functionalization at different positions on the bornane skeleton. iupac.orgresearchgate.netgoogle.com For instance, camphor can be converted into amino-camphor derivatives, which then participate in the Schiff base formation. mdpi.com The stereogenic centers within the camphor moiety guide the spatial arrangement of the reactants, leading to the preferential formation of one enantiomer of the target molecule. mdpi.com The application of camphor-based chiral auxiliaries is a well-established strategy in the synthesis of a wide array of chiral compounds. researchgate.netmdpi.com

Incorporation of Hindered Phenol (B47542) Moieties

A key structural feature of this compound is the presence of a hindered phenol group, specifically a 3,5-di-tert-butyl-4-hydroxyphenyl moiety. This component is introduced through the use of 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) as a reactant in the Schiff base condensation step.

Hindered phenols are aromatic compounds where the hydroxyl group is flanked by bulky alkyl groups, such as tert-butyl groups. This steric hindrance influences the chemical reactivity of the hydroxyl group. The synthesis of the necessary aldehyde precursor, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, can be achieved through various methods, including the oxidation of 2,6-di-tert-butyl-p-cresol. nih.gov The incorporation of this hindered phenol is crucial for the final properties of the target molecule. The synthesis of related hindered phenolic compounds often involves starting materials like 3,5-di-tert-butyl-4-hydroxybenzoic acid. google.com

Advanced Synthetic Techniques

Sonochemical Synthesis Protocols

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in organic synthesis. tsijournals.com This technique utilizes the physical phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to accelerate reactions. ijcce.ac.ir The collapse of these bubbles generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement in reaction rates. ijcce.ac.ir

In the context of Schiff base synthesis, ultrasound irradiation has been shown to dramatically reduce reaction times and increase product yields compared to conventional methods like refluxing. ijcce.ac.irijcce.ac.ir Reactions that might take several hours under traditional conditions can often be completed in a matter of minutes with sonication, frequently at room temperature and with a reduced amount of catalyst. irjmets.comtsijournals.com This environmentally friendly approach, often referred to as a "green chemistry" technique, minimizes energy consumption and waste production. questjournals.orgijcce.ac.ir The synthesis of various Schiff bases has been successfully achieved with higher yields and in shorter reaction times using ultrasonic assistance. irjmets.comquestjournals.org

Comparison of Conventional vs. Sonochemical Synthesis of Schiff Bases
ParameterConventional Method (Reflux)Sonochemical Method
Reaction TimeSeveral hours (e.g., 12-15 hours) tsijournals.comMinutes to a few hours (e.g., 10 minutes to 6 hours) irjmets.comijcce.ac.ir
YieldGenerally lowerHigh to excellent irjmets.comquestjournals.orgijcce.ac.ir
TemperatureElevated (e.g., 70-80°C) tsijournals.comRoom temperature tsijournals.com
Catalyst AmountStandard amountOften reduced tsijournals.com

Catalytic Pathways in Synthesis

Catalysis plays a pivotal role in the synthesis of this compound, particularly in the Schiff base formation step. Catalysts are employed to increase the rate of the reaction without being consumed in the process.

For the condensation reaction between the amine and aldehyde, both acid and base catalysis can be effective. nih.gov A small amount of a weak acid, such as acetic acid, is commonly used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine. ijcce.ac.ir

Derivatization Strategies for Functionalization

The functionalization of this compound and related structures is a key strategy to modulate its physicochemical properties, such as solubility, photostability, and to introduce new functionalities for specific applications. Derivatization can be targeted at several reactive sites within the molecule: the camphor carbonyl group, the phenolic hydroxyl group, the aromatic ring, or the exocyclic double bond. Research into the derivatization of the benzylidene camphor scaffold has led to the development of several effective strategies.

One prominent method involves the modification of the camphor carbonyl group. For instance, various benzylidene camphor derivatives can be condensed with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazones. This initial derivatization opens the door to further functionalization. The resulting hydrazone can then be reacted with a variety of substituted aldehydes and ketones to produce a diverse library of Schiff bases, introducing new aryl or alkyl moieties into the structure. researchgate.net This approach is a versatile platform for creating compounds with potentially new biological or material properties.

Another significant strategy focuses on the derivatization of the 3,5-di-tert-butyl-4-hydroxyphenyl moiety. While direct derivatization of this compound is not extensively documented in publicly available literature, analogous strategies can be inferred from closely related molecules. For example, in the synthesis of derivatives of 3,5-ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847), a compound with the same substituted phenolic moiety, functionalization is achieved by introducing ω-bromoalkyl chains via Friedel–Crafts acylation on the precursor 2,6-ditert-butylphenol, followed by Knoevenagel condensation. nih.gov The terminal bromide on the resulting molecule then serves as a reactive handle for introducing further functionalities, such as the triphenylphosphonium (TPP) group to target mitochondria. nih.govresearchgate.netnih.gov This suggests a viable pathway for functionalizing this compound, likely through etherification of the phenolic hydroxyl group with a suitable functionalized alkyl halide.

Furthermore, the core reactive precursors can be derivatized prior to the condensation with camphor. The starting aldehyde, 3,5-di-tert-butyl-2-hydroxybenzaldehyde, can be reacted with various primary amines, such as 3-aminobenzonitrile, to form Schiff base derivatives. researchgate.net This reaction introduces a new imine linkage and incorporates the functionality of the amine precursor. The resulting derivatized aldehyde could then potentially undergo condensation with camphor to yield a functionalized benzylidene camphor derivative.

These strategies are summarized in the tables below, showcasing the versatility of the benzylidene camphor scaffold for chemical modification.

Table 1: Derivatization of the Benzylidene Camphor Scaffold

Starting MaterialReagentsReaction TypeFunctionalized ProductReference
Benzylidene Camphor DerivativesHydrazine Hydrate, EthanolHydrazone FormationBenzylidene Camphor Hydrazones researchgate.net
Benzylidene Camphor HydrazonesSubstituted Aromatic AldehydesSchiff Base FormationHydrazone Schiff Base Derivatives researchgate.net

Table 2: Analogous Derivatization of the 3,5-Di-tert-butyl-4-hydroxyphenyl Moiety

PrecursorReagentsKey IntermediateFunctionalization ReactionFinal Product TypeReference
2,6-ditert-butylphenol1. Chloroanhydrides of ω-bromoalkane carboxylic acids, TiCl₄ 2. Malononitrileω-Bromoalkyl-modified SF6847 analogueNucleophilic substitution with TriphenylphosphineMitochondria-targeted uncouplers (SF-Cₙ-TPP) nih.govresearchgate.net

Table 3: Pre-condensation Derivatization of the Benzaldehyde Moiety

Starting MaterialReagentsReaction TypeFunctionalized ProductReference
3,5-di-t-butyl-2-hydroxybenzaldehyde3-aminobenzonitrile, EthanolSchiff Base Formation (Imination)3-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)methyleneamino]benzonitrile researchgate.net

Molecular Structure, Stereochemistry, and Conformational Analysis

Elucidation of Molecular Geometry

The precise three-dimensional arrangement of atoms in Di-t-butyl Hydroxybenzylidene Camphor (B46023) is determined through a combination of crystallographic, spectroscopic, and computational methods.

Spectroscopic techniques are essential for confirming the molecular structure of Di-t-butyl Hydroxybenzylidene Camphor. Although a complete, published experimental dataset for the title compound is not available, its characteristic spectral features can be predicted based on data from its precursors and analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide definitive confirmation of the structure by identifying the chemical environment of each hydrogen and carbon atom. The expected chemical shifts are summarized in the table below, based on analyses of camphor, 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050), and other tert-butylated compounds. chemicalbook.comresearchgate.netchemicalbook.comtaylorfrancis.com

Expected ¹H NMR Signals Expected ¹³C NMR Signals
Chemical Shift (ppm) Assignment
~9.5-10.0Phenolic -OH
~7.5-7.7Vinylic -C=CH-
~7.0-7.3Aromatic C-H
~2.5-3.0Camphor Bridgehead C-H
~1.5-2.2Camphor Methylene C-H₂
~1.45tert-Butyl -C(CH₃)₃
~0.8-1.1Camphor Methyl -CH₃

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. The expected absorption bands are based on spectra of camphor and substituted phenols. nist.govnist.govchemicalbook.com

Expected IR Absorption Bands
Wavenumber (cm⁻¹)
3500 - 3650
3000 - 3100
2850 - 2990
~1730 - 1750
~1625
~1580 - 1600

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular mass of the compound (C₂₅H₃₆O₂, calculated mass 368.27 Da). nih.gov Analytical methods developed for similar benzylidene camphor derivatives utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS), which would also reveal characteristic fragmentation patterns, likely involving cleavage of the bond between the camphor and benzylidene moieties. rsc.orgresearchgate.net

Stereochemical Aspects

The stereochemistry of this compound is a defining feature, originating from the chiral camphor backbone and the configuration of the exocyclic double bond.

The camphor skeleton is inherently chiral, possessing stereogenic centers at the C1 bridgehead and the C4 bridgehead. iupac.org The IUPAC name, (1S,4R)-..., specifies the absolute configuration of one enantiomer. nih.gov The synthesis of such molecules typically employs an enantiomerically pure starting material, such as (+)-camphor or its derivatives, to produce a specific enantiomer of the final product. rsc.orgresearchgate.net

However, it is noteworthy that some databases classify the commercially available compound as a racemic (+/-) mixture, indicating that both enantiomers may be present. nih.gov The assessment of enantiomeric purity and the determination of absolute configuration for such chiral molecules are typically performed using chiroptical techniques like polarimetry (measuring optical rotation) and Electronic Circular Dichroism (ECD) spectroscopy, which is particularly sensitive to the spatial arrangement of atoms. nih.gov

The IUPAC name specifies a (3E) configuration for this bond. nih.govnih.gov The 'E' designation (from the German entgegen, meaning opposite) indicates that the substituents with the highest priority on each carbon of the double bond are on opposite sides. According to Cahn-Ingold-Prelog priority rules:

On C3 of the camphor ring, the C2-keto group takes priority over the C4-bridgehead.

On the methylidene carbon, the 3,5-di-t-butyl-4-hydroxyphenyl group takes priority over the hydrogen atom.

Therefore, in the (E)-isomer, the bulky phenyl group and the camphor's carbonyl group are positioned on opposite sides of the plane of the double bond. This configuration is generally more stable and is commonly observed in related benzylidene camphor derivatives. edlists.org

Conformational Dynamics

While the bicyclic camphor unit is rigid, the molecule as a whole possesses conformational flexibility. This arises primarily from the potential for rotation around the single bond connecting the phenyl ring to the vinylic carbon of the double bond. Studies on analogous flexible camphor-containing derivatives show that such molecules can exist as an equilibrium of several stable conformers in solution. nih.gov

Intramolecular Hydrogen Bonding Effects on Conformation

A critical feature influencing the conformation of this compound is the presence of a strong intramolecular hydrogen bond. The molecule's geometry places the hydroxyl group (-OH) on the phenyl ring in close proximity to the carbonyl group (C=O) of the camphor moiety. This arrangement facilitates the formation of a hydrogen bond between the hydroxyl proton and the carbonyl oxygen.

This type of intramolecular hydrogen bond, often seen in ortho-hydroxyaryl ketones and Schiff bases, creates a stable six-membered quasi-aromatic ring. mdpi.com This phenomenon is a form of Resonance-Assisted Hydrogen Bonding (RAHB), where the bond strength is enhanced by electron delocalization within the newly formed ring, which can increase the bond's energy by approximately 30%. mdpi.com The formation of this internal hydrogen bond significantly restricts the rotational freedom around the bond connecting the benzylidene group and the camphor nucleus. This locks the molecule into a more planar and rigid conformation than would be expected otherwise. The stability conferred by this bond is a dominant factor in determining the molecule's preferred three-dimensional structure in solution. stanford.edu

Theoretical Conformational Analysis

Theoretical and computational methods are essential tools for analyzing the complex conformational landscape of molecules like this compound. nih.gov Conformational analysis for this molecule would typically employ quantum-chemical calculations to map the potential energy surface and identify low-energy, stable conformers. mdpi.com

These theoretical studies can elucidate how the interplay between the stabilizing intramolecular hydrogen bond and destabilizing steric clashes governs the final conformation. nih.gov For instance, calculations would confirm that the conformation allowing for the strong intramolecular hydrogen bond is significantly lower in energy. Furthermore, analysis can predict the specific bond lengths and angles that deviate from ideal values due to steric strain, particularly around the bulky tert-butyl groups. nih.gov

Spectroscopic and Advanced Characterization Techniques

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the various functional groups and probing the structural framework of Di-t-butyl Hydroxybenzylidene Camphor (B46023).

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is instrumental in identifying the characteristic vibrational modes of the functional groups present in Di-t-butyl Hydroxybenzylidene Camphor. The spectrum is expected to exhibit a series of absorption bands corresponding to the stretching and bending vibrations of specific bonds within the molecule.

Key expected FT-IR absorption bands for this compound include:

O-H Stretching: A broad band in the region of 3650-3200 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group on the phenyl ring. The broadness of this peak is typically due to hydrogen bonding.

C-H Stretching: Multiple peaks in the 3000-2850 cm⁻¹ region are anticipated, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the aliphatic camphor moiety and the aromatic ring.

C=O Stretching: A strong, sharp absorption band around 1740 cm⁻¹ is characteristic of the carbonyl (C=O) group in the camphor skeleton. The exact position can be influenced by conjugation and ring strain. For camphor itself, this peak is observed around 1743 cm⁻¹.

C=C Stretching: Vibrations associated with the carbon-carbon double bonds in the aromatic ring and the benzylidene bridge are expected in the 1600-1450 cm⁻¹ region.

C-O Stretching: The stretching vibration of the C-O bond of the phenolic hydroxyl group would likely appear in the 1260-1000 cm⁻¹ range.

Out-of-Plane C-H Bending: Bending vibrations of the C-H bonds on the substituted aromatic ring would give rise to signals in the 900-675 cm⁻¹ region, which can provide information about the substitution pattern.

Table 1: Predicted FT-IR Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
O-H Stretch 3650-3200 (broad) Phenolic -OH
C-H Stretch (aliphatic) 2960-2850 Camphor moiety, t-butyl groups
C-H Stretch (aromatic) 3100-3000 Phenyl ring
C=O Stretch ~1740 Ketone in camphor
C=C Stretch 1600-1450 Aromatic ring, benzylidene bridge
C-O Stretch 1260-1000 Phenolic C-O
C-H Bend (out-of-plane) 900-675 Substituted phenyl ring

Raman Spectroscopy for Structural Insights

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the carbon skeleton.

Key expected Raman shifts for this compound include:

Aromatic Ring Vibrations: The substituted benzene (B151609) ring would exhibit characteristic bands, including a strong signal around 1600 cm⁻¹ corresponding to the in-plane C=C stretching modes.

C=C Double Bond: The stretching of the C=C bond in the benzylidene bridge would also contribute to the Raman spectrum.

Camphor Skeleton: The carbon framework of the camphor moiety would produce a series of complex signals in the fingerprint region (below 1500 cm⁻¹). For camphor soot, characteristic D and G bands are observed around 1351 cm⁻¹ and 1584 cm⁻¹, respectively, which relate to disordered and graphitic carbon structures. While not directly applicable to the pure molecule, this indicates the sensitivity of Raman to the carbon framework.

C-H Vibrations: Both aromatic and aliphatic C-H stretching and bending vibrations would be Raman active.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules like this compound, providing detailed information about the hydrogen and carbon environments.

¹H NMR and ¹³C NMR for Structural Elucidation and Chemical Shifts

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments.

Aromatic Protons: The protons on the di-substituted phenyl ring are expected to appear as singlets or narrow multiplets in the aromatic region (δ 7.0-8.0 ppm).

Vinyl Proton: The proton on the benzylidene bridge (=CH-) would likely resonate as a singlet in the δ 6.0-7.5 ppm range.

Phenolic Proton: The hydroxyl proton (-OH) would give a singlet that can appear over a wide chemical shift range, and its position can be concentration and solvent dependent.

Camphor Protons: The protons of the camphor moiety would show a complex pattern of multiplets in the upfield region (δ 1.0-3.0 ppm).

t-Butyl Protons: The two tert-butyl groups would each give a sharp singlet in the upfield region (typically δ 1.0-1.5 ppm), integrating to 9 protons each.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms.

Carbonyl Carbon: The ketone carbon of the camphor group is expected to have a chemical shift in the downfield region, typically around δ 215-220 ppm. For camphor itself, this is reported at approximately 219.8 ppm.

Aromatic and Olefinic Carbons: The carbons of the phenyl ring and the benzylidene C=C double bond would resonate in the δ 110-160 ppm range.

Camphor Skeleton Carbons: The aliphatic carbons of the camphor framework would appear in the upfield region (δ 10-60 ppm). For camphor, these are found at approximately 9.3, 19.1, 19.8, 27.0, 29.9, 43.0, 43.3, 46.8, and 57.7 ppm.

t-Butyl Carbons: The quaternary and methyl carbons of the tert-butyl groups would have characteristic chemical shifts around δ 30-35 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O) - 215-220
Aromatic/Olefinic (C=C, C=CH) 6.0-8.0 110-160
Phenolic Carbon (C-OH) - 150-160
Camphor Skeleton (CH, CH₂, C) 1.0-3.0 10-60
t-Butyl (C(CH₃)₃) 1.0-1.5 30-35
Phenolic (-OH) Variable -

Multi-dimensional NMR Techniques

To unambiguously assign all the proton and carbon signals, especially for the complex camphor moiety, multi-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal scalar couplings between protons that are on adjacent carbons. This would be crucial for tracing the connectivity of the protons within the camphor skeleton.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the direct assignment of a proton's chemical shift to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule, such as connecting the benzylidene bridge to both the phenyl ring and the camphor unit.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its identity and structure. For this compound (C₂₅H₃₆O₂), the expected exact mass is approximately 368.27 g/mol . thegoodscentscompany.comnih.gov

The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 368. A prominent fragmentation pathway would be the loss of a methyl group (•CH₃) from one of the tert-butyl groups, leading to a stable tertiary carbocation and a strong peak at m/z 353 (M-15). Further fragmentation could involve cleavage of the camphor skeleton or the benzylidene bridge. Common losses of neutral molecules like water (H₂O) or carbon monoxide (CO) might also be observed.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Proposed Fragment
368 [M]⁺ (Molecular Ion)
353 [M - CH₃]⁺
231 [M - C₁₀H₁₅O]⁺ (Loss of camphor moiety)
217 [M - C₁₁H₁₇O]⁺

Electronic Spectroscopy

Electronic spectroscopy is a pivotal tool for investigating the electronic structure and transitions within a molecule upon interaction with ultraviolet (UV) and visible light. For this compound, these techniques reveal crucial information about its chromophoric systems and chiral nature.

UV-Visible Spectroscopy for Electronic Transitions

This compound possesses two primary chromophores that absorb UV radiation: the α,β-unsaturated ketone of the benzylidene camphor moiety and the substituted phenol (B47542) ring. The UV-Visible spectrum is therefore a composite of the electronic transitions occurring within these two systems. The principal electronic transitions are the n → π* and π → π* transitions.

The camphor ketone group is known for its n → π* transition, which involves the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. This transition is typically weak. The conjugated system, formed by the benzylidene group attached to the camphor skeleton and the phenolic ring, gives rise to intense π → π* transitions. The presence of the electron-donating hydroxyl group and the bulky tert-butyl groups on the phenyl ring can influence the position and intensity of the absorption maximum (λmax) through electronic and steric effects. These substitutions generally cause a bathochromic (red) shift, moving the absorption to longer wavelengths, which is advantageous for its function as a UV filter. camphor.com.twnih.govresearchgate.net Studies on related benzylidene camphor derivatives show that they are designed to absorb in the UV-B and, with modification, into the UV-A range. camphor.com.twresearchgate.net

Table 1: Expected Electronic Transitions for this compound

Transition TypeChromophoreExpected Wavelength Range (nm)Relative Intensity
n → πC=O (Camphor)~280-320Low
π → πBenzylidene Camphor (Conjugated System)~300-350High
π → π*Substituted Phenol~270-290Medium

Note: The exact λmax values can be influenced by the solvent environment.

Circular Dichroism (CD) for Chiral Analysis

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light. This compound is a chiral molecule due to the inherent asymmetry of the camphor skeleton. nih.govresearchgate.net The camphor moiety contains two asymmetric carbon atoms, making it an ideal candidate for CD analysis.

The CD spectrum of a camphor derivative is typically dominated by the electronic transitions of the carbonyl chromophore. The n → π* transition of the ketone, while weak in the UV-Vis spectrum, gives a strong signal (Cotton effect) in the CD spectrum, making it a sensitive probe of the molecule's stereochemistry. nih.govresearchgate.net The sign and magnitude of the Cotton effect are directly related to the absolute configuration of the chiral centers. Theoretical studies on camphor and its derivatives have shown that CD spectra can be reliably predicted using quantum chemical calculations, which aids in the assignment of absolute configurations. nih.gov

For this compound, the CD spectrum would be used to:

Confirm the enantiomeric purity of a synthesized batch.

Determine the absolute configuration by comparing the experimental spectrum with theoretical calculations or with spectra of related compounds of known stereochemistry. researchgate.net

Study conformational changes in solution, as the CD signal is sensitive to the molecule's three-dimensional structure.

The interaction between the chiral camphor and the achiral benzylidene phenol moiety can also induce chirality in the electronic transitions of the latter, leading to additional signals in the CD spectrum that provide further structural information. researchgate.net

Thermal Analysis Methods (e.g., Differential Scanning Calorimetry for material stability)

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. Differential Scanning Calorimetry (DSC) is a primary method used to assess the thermal stability, purity, and physical state of a compound like this compound.

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. A DSC thermogram reveals thermal events such as melting, crystallization, and decomposition. For a crystalline solid, the melting point (Tm) appears as a sharp endothermic peak, which is a key indicator of the compound's purity and identity. Broader peaks may suggest the presence of impurities or multiple crystalline forms (polymorphism).

While a specific DSC thermogram for this compound is not publicly available, analysis of its constituent parts and related compounds provides insight into its expected thermal behavior. For instance, DSC analysis of camphor shows a distinct melting endotherm. researchgate.net Studies on other tert-butyl substituted phenolic compounds demonstrate that they undergo thermal decomposition at elevated temperatures, which would be observable by DSC or Thermogravimetric Analysis (TGA). researchgate.net TGA, often used in conjunction with DSC, measures changes in mass with temperature, providing precise information about decomposition and volatilization temperatures. The thermal stability is a critical parameter for its application in formulations, where it may be exposed to various temperatures during manufacturing and storage. spectrabase.com

Table 2: Representative Thermal Properties of Related Compounds from DSC/TGA

Compound/ComponentThermal EventTemperature (°C)TechniqueReference
CamphorMelting Point (Tm)~179DSC researchgate.netnih.gov
(S)-tert-butyl 1-phenylethylcarbamateMelting Point (Tm)~86DSC nih.gov
(S)-tert-butyl 1-phenylethylcarbamateOnset of Pyrolysis~112TGA nih.gov
2,6-Di-tert-butyl-4-methylphenol (BHT)Decomposition Range172.6 - 250.8TGA researchgate.net

These values provide an expected range for the thermal events of this compound, which combines features of these structures.

Advanced Microscopy for Morphological and Surface Characterization (e.g., SEM, TEM for supported catalysts)

Advanced microscopy techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the morphology, size, and surface characteristics of materials at the micro- and nanoscale. While these techniques are not typically used to image single, soluble organic molecules like this compound in its pure, crystalline powder form, they become indispensable when the compound is incorporated into larger delivery systems. thegoodscentscompany.comguidechem.com

In applications like sunscreens, organic UV filters are often encapsulated within micro- or nanoparticles to enhance their photostability, prevent skin penetration, and improve formulation aesthetics. In this context, SEM and TEM are crucial for characterizing the resulting composite material.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology of the capsules. It is used to determine the shape, size distribution, and surface texture of the particles encapsulating the UV filter. For example, SEM analysis could verify if the encapsulation process results in spherical, uniform particles, which is often desirable for cosmetic formulations.

Transmission Electron Microscopy (TEM): TEM offers higher resolution than SEM and provides information about the internal structure of the capsules. It can be used to confirm the core-shell structure of the microcapsules, visualize the encapsulated UV filter within the matrix, and determine the thickness of the shell material.

Table 3: Application of Advanced Microscopy in the Characterization of Encapsulated UV Filters

Microscopy TechniqueInformation ObtainedRelevance to this compound Application
SEM Particle size, shape, and surface topography of capsules.Ensures uniformity and desired morphology of the delivery system for optimal performance and feel in a formulation.
TEM Internal structure (core-shell), encapsulation confirmation, shell thickness.Verifies the successful encapsulation and integrity of the core-shell structure, ensuring the UV filter is protected.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to understanding the molecular properties of organic compounds. These methods provide a detailed picture of the electronic structure and geometry of molecules, which is essential for interpreting and predicting their chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large organic molecules. DFT calculations can be employed to optimize the molecular geometry, determine electronic properties, and predict spectroscopic data.

For camphor (B46023) and its derivatives, DFT calculations, often using the B3LYP functional with a 6-311++G** basis set, have been successfully employed to optimize their structures in both the gas phase and in solution. jmaterenvironsci.com These calculations provide detailed information about bond lengths, bond angles, and dihedral angles. The optimized geometries can then be used as a starting point for more advanced calculations. For instance, a study on various camphor enantiomers demonstrated good agreement between DFT-calculated geometrical parameters and experimental data obtained from X-ray crystallography of related compounds. jmaterenvironsci.comresearchgate.net

The electronic properties of benzylidene camphor derivatives have also been investigated using DFT. These studies help in understanding the distribution of electron density within the molecule, which is crucial for predicting its reactivity and intermolecular interactions.

Table 1: Representative DFT-Calculated Geometrical Parameters for a Camphor Derivative

Parameter Bond/Angle Calculated Value (Gas Phase)
Bond Length C=O 1.21 Å
C-C (bridgehead) 1.55 Å
Bond Angle C-C=O 125.0°
C-C-C (ring) 103.5°

Note: This data is representative of typical values for the camphor skeleton and is not specific to Di-t-butyl Hydroxybenzylidene Camphor.

Ab initio calculations are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are examples of ab initio approaches.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the distribution and energy of their molecular orbitals.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy and spatial distribution of these orbitals are key determinants of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

In the context of phenolic compounds, which share the hydroxybenzylidene moiety with the target molecule, FMO analysis has been used to understand their antioxidant properties. nih.govacs.org The HOMO is typically localized on the phenolic ring and the hydroxyl group, indicating that this is the region from which an electron is most easily donated. The LUMO, on the other hand, is often distributed over the conjugated system, indicating potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is an important indicator of chemical reactivity and stability. youtube.com A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 2: Representative Frontier Molecular Orbital Energies for a Phenolic Compound

Orbital Energy (eV)
HOMO -5.8
LUMO -1.2
HOMO-LUMO Gap 4.6

Note: This data is illustrative for a generic phenolic compound and not specific to this compound.

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions, charge distribution, and intramolecular delocalization within a molecule. wikipedia.orgnih.govq-chem.com It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wikipedia.orgq-chem.com

Table 3: Representative NBO Analysis Data for a Benzylidene Derivative

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
π(C=C) π*(C=O) 5.2
n(O) σ*(C-C) 1.8

Note: This data is a representative example and is not specific to this compound.

Spectroscopic Property Simulations

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for simulating and interpreting various types of molecular spectra.

TD-DFT calculations have been successfully used to simulate the UV-Vis absorption spectra of benzylidene camphor derivatives. researchgate.net For instance, a theoretical study on 4-methylbenzylidene camphor, a closely related UVB filter, used TD-DFT to calculate its excitation energies and oscillator strengths, providing insights into its absorption profile. researchgate.net Such simulations can predict the maximum absorption wavelength (λmax) and help in the design of new UV filters with desired properties.

Furthermore, TD-DFT has been employed to simulate the electronic circular dichroism (ECD) and circularly polarized luminescence (CPL) spectra of camphor and its derivatives. scielo.brnih.govscielo.br These chiroptical techniques are sensitive to the three-dimensional structure of chiral molecules. The good agreement often found between theoretical and experimental spectra validates the computational models and allows for a detailed understanding of the electronic transitions responsible for the observed spectral features. scielo.brscielo.br

Table 4: Representative Simulated Spectroscopic Data for a Camphor Derivative

Spectroscopic Technique Calculated Parameter Value
UV-Vis λmax 305 nm
ECD λmax 282 nm

Note: This data is based on studies of camphor and its simple derivatives and is not specific to this compound.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry offers a powerful lens through which to view and understand the mechanisms of chemical reactions. For the synthesis of this compound, these methods can elucidate the step-by-step pathway of the reaction.

The identification and characterization of transition states are fundamental to understanding reaction mechanisms. Computational methods, particularly DFT, can be used to locate the geometry of transition states connecting reactants and products. The nature of the transition state is confirmed by frequency calculations, where a single imaginary frequency corresponds to the motion along the reaction coordinate. For reactions involving related phenolic compounds, such as the Kolbe-Schmitt reaction of di-tert-butylphenol, DFT calculations at the M06-2X/Def2-SVP level of theory have been successfully employed to study the reaction mechanism researchgate.net. A similar approach could be applied to the formation of this compound to identify the key transition states in its synthesis.

Supramolecular Interactions Modeling

The study of supramolecular interactions is crucial for understanding how molecules of this compound might interact with each other or with other molecules in various environments. Computational modeling can provide a detailed picture of these non-covalent interactions.

Modeling techniques can range from molecular mechanics to higher-level quantum mechanical calculations. These methods can be used to investigate potential hydrogen bonding involving the hydroxyl group, as well as van der Waals and hydrophobic interactions, which are expected to be significant due to the bulky tert-butyl and camphor groups researchgate.net. Understanding these interactions is important for predicting the solid-state packing of the molecule and its behavior in different solvents. While specific studies on the supramolecular interactions of this compound are not prevalent, the general principles of modeling these interactions are well-established researchgate.net.

Dimerization and Association Studies

Following a comprehensive search of available scientific literature and research databases, no specific theoretical or computational studies focused on the dimerization and association of this compound were identified. The current body of published research does not appear to contain detailed findings or data tables pertaining to the self-assembly, dimerization, or intermolecular association characteristics of this particular compound. While computational chemistry is a widely used method for investigating the properties of UV filters, specific studies on the aggregation behavior of this compound are not present in the accessed resources. researchgate.netacs.orgresearchgate.netresearchgate.net

Reactivity and Reaction Mechanisms

General Reactivity Patterns of Benzylidene and Camphor (B46023) Moieties

The reactivity of Di-t-butyl Hydroxybenzylidene Camphor is fundamentally dictated by the distinct chemical behaviors of its constituent benzylidene and camphor moieties.

Benzylidene Moiety: The benzylidene group consists of a benzene (B151609) ring attached to a carbon-carbon double bond (C=C). A primary reaction pathway for this moiety, particularly in related compounds used as UV filters, is a photoinduced E/Z (cis-trans) isomerization upon exposure to ultraviolet light. This reversible process is crucial for dissipating UV energy. The double bond can be detected via IR spectroscopy, typically showing a stretching frequency in the 1600-1680 cm⁻¹ range. The carbon atom of the carbonyl group is electrophilic, making it susceptible to attack by nucleophiles, while the oxygen atom is nucleophilic and prone to attack by electrophiles. Aldehydes and ketones, which contain the carbonyl group present in the benzylidene structure, characteristically undergo nucleophilic addition reactions.

Camphor Moiety: The camphor moiety is a bicyclic monoterpene ketone with a rigid structure that is a cornerstone of its chemical reactivity. The carbonyl group is the most reactive site, readily undergoing nucleophilic addition and reduction reactions. For instance, it can be reduced by reagents like lithium aluminium hydride (LiAlH₄). The steric hindrance imposed by the bridged bicyclo[2.2.1]heptane skeleton directs the approach of reagents, influencing the stereochemistry of reactions. The presence of α-hydrogens to the carbonyl group allows for enolization and subsequent reactions, such as aldol (B89426) condensations. Under acidic conditions, the camphor skeleton is known to undergo carbocationic skeletal transformations, such as the Wagner-Meerwein rearrangement. This inherent chirality and rigid conformational framework make camphor and its derivatives valuable as chiral auxiliaries in asymmetric synthesis.

A summary of the primary reaction sites and types for each moiety is presented below.

MoietyKey Reactive Site(s)Common Reaction Types
Benzylidene Carbon-Carbon Double BondE/Z Photoisomerization
Carbonyl GroupNucleophilic Addition
Camphor Carbonyl GroupNucleophilic Addition, Reduction, Enolization
Bicyclic SkeletonCarbocationic Rearrangements
α-Hydrogen AtomsAldol-type Condensations

Catalytic Mechanisms Involving the Compound

The unique structural combination of a chiral camphor backbone and a functionalized benzylidene group allows derivatives of this compound to be employed as ligands in various catalytic systems. The inherent chirality of the camphor unit is pivotal for inducing stereoselectivity.

The camphor skeleton is a well-established source of chirality in asymmetric synthesis, serving as a versatile starting material for chiral ligands and auxiliaries. Camphor-derived ligands are used to create a chiral environment around a metal catalyst, which controls the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

The mechanism of enantioselectivity control often relies on the rigid conformational structure of the camphor-based ligand. This rigidity minimizes the number of possible transition states, allowing for greater differentiation between the energies of the pathways leading to the different enantiomers. For example, in Diels-Alder reactions catalyzed by camphor-derived amines, enantioselectivity is controlled by favoring reactant addition to a specific face of a transient iminium ion intermediate. Stabilizing interactions, such as CH–π interactions between the reactant and the catalyst's benzyl group, can accelerate the reaction and enhance enantioselectivity. Camphor-derived ligands have proven effective in a range of metal-catalyzed reactions, including the Henry (nitro-aldol) reaction, achieving moderate to excellent yields and enantioselectivity.

Coordination of the camphor-derived ligand to a transition metal is the foundational step for catalysis. The functional groups on the ligand, typically heteroatoms like oxygen or nitrogen, donate electron pairs to the metal center, forming a metal-ligand complex. Homochiral metal-organic frameworks (MOFs) have been constructed using camphorate ligands, demonstrating the robust ability of the camphor moiety to coordinate with metal ions and create structured chiral environments.

These metal complexes are the active catalysts. For instance, ruthenium complexes bearing chiral arene ligands derived from camphor have been synthesized and used in the asymmetric hydrogenation of ketones. Similarly, palladium complexes with chiral N-heterocyclic carbene (NHC) ligands derived from camphor have been applied to asymmetric α-arylation reactions. The geometry and electronic properties of the resulting metal complex, dictated by the coordinating camphor-based ligand, are crucial for both catalytic activity and the induction of asymmetry.

Redox Chemistry and Electron Transfer Processes (e.g., in polymer stabilization)

The redox chemistry of this compound is dominated by the di-tert-butyl-hydroxyphenyl group, which is a classic example of a hindered phenol (B47542). This structural motif is widely used for the stabilization of polymers, where it functions as a primary antioxidant.

The primary mechanism involves the termination of radical chain reactions that lead to polymer degradation. This process is initiated when the phenolic hydroxyl group donates its hydrogen atom to a reactive peroxy radical (ROO•) within the polymer matrix. This is a key electron transfer process, specifically a hydrogen atom transfer (HAT), which neutralizes the radical and prevents it from abstracting a hydrogen from the polymer backbone, thus breaking the degradation cycle.

The reaction can be summarized as: ROO• + Ar-OH → ROOH + Ar-O•

The resulting phenoxyl radical (Ar-O•) is relatively stable and unreactive, which is crucial for its function. Its stability arises from two main factors:

Resonance Stabilization : The unpaired electron on the oxygen atom is delocalized into the aromatic π-system of the benzene ring.

Steric Hindrance : The two bulky tert-butyl groups flanking the hydroxyl group sterically shield the radical center. This hindrance prevents the phenoxyl radical from participating in further chain-propagating reactions.

Sufficiently sterically encumbered phenoxyl radicals can be stable and even isolable. The O-H bond dissociation free energy (BDFE) is a key parameter determining antioxidant efficacy, and for related hindered phenols, it is in a range that allows for efficient hydrogen donation to peroxy radicals. Hindered phenols are often used in combination with secondary antioxidants, such as phosphites or thioesters, which decompose hydroperoxides (ROOH) and lead to a synergistic stabilization effect.

Photoreactivity and Photodegradation Mechanisms (of related compounds, for understanding chemical processes)

The photoreactivity of benzylidene camphor derivatives is central to their application as UV filters in commercial products. The primary photochemical process upon absorption of UV radiation is a rapid and reversible E/Z (cis-trans) isomerization around the exocyclic double bond.

This photoisomerization is a highly efficient, non-destructive pathway for dissipating absorbed UV energy, which contributes to the photostability of these compounds. The mechanism proceeds through very short-lived excited states, with lifetimes on the order of picoseconds (10⁻¹² s). This rapid deactivation pathway minimizes the chance for the excited molecule to undergo other, potentially degradative, chemical reactions such as intermolecular reactions or radical formation.

Upon continuous irradiation, a photostationary state is quickly established, which is a mixture of the E and Z isomers. The quantum yields for photodegradation are typically very low, confirming the high photostability of the core structure when irradiated in isolation.

However, the photodegradation of these compounds can be significantly accelerated in the presence of other reactive species. For example, studies on a related compound, 4-methylbenzylidene camphor (4-MBC), have shown that while it is stable to solar irradiation alone (undergoing only isomerization), its degradation is significant in the presence of free chlorine. The degradation mechanism in this system is driven by reactive chlorine species (RCS), which attack the benzylidene moiety, leading to products formed through hydroxylation, chlorine substitution, oxidation, and demethylation. This indicates that while the molecule is inherently photostable, its persistence in complex environments can be limited by reactions with other photogenerated or chemical species.

Compound ClassPrimary Photochemical ProcessKey Features
Benzylidene Camphor DerivativesE/Z (cis-trans) PhotoisomerizationReversible process, rapid energy dissipation, short excited-state lifetime (~10⁻¹² s).
PhotodegradationLow quantum yield in isolation. Can be accelerated by other reactive species (e.g., free chlorine).

Rearrangement Reactions and Isomerizations

The reactivity of this compound, a member of the benzylidene camphor derivative family, is notably characterized by its behavior under photolytic conditions. The primary reaction mechanism observed for this class of compounds is a photoinduced E/Z (or cis-trans) isomerization around the exocyclic carbon-carbon double bond connecting the benzylidene and camphor moieties. This reversible photoreaction is a key aspect of its function as a UV filter, as it provides a pathway for the dissipation of absorbed UV energy.

Upon exposure to ultraviolet radiation, the thermodynamically more stable E-isomer (trans) of a benzylidene camphor derivative can absorb a photon, leading to its excitation to a higher energy state. From this excited state, the molecule can undergo a rotation around the carbon-carbon double bond, followed by relaxation back to the ground state as the Z-isomer (cis). The reverse process, the conversion of the Z-isomer back to the E-isomer, can also be induced by light or occur thermally. nih.govresearchgate.net

This photoisomerization process is highly efficient and reversible, and it does not typically lead to significant degradation of the compound. nih.govresearchgate.net The continuous interconversion between the two isomeric forms under UV irradiation eventually leads to a photostationary state, which is a dynamic equilibrium where the rates of the forward and reverse photoisomerization reactions are equal. The composition of this equilibrium mixture of E and Z isomers is dependent on the wavelength of the incident light and the solvent used. nih.govresearchgate.net The rapid and reversible nature of this isomerization, with a very short lifetime of the excited states (on the order of 10⁻¹² seconds), contributes to the excellent photostability of benzylidene camphor derivatives. nih.govresearchgate.net

While the general mechanism of E/Z photoisomerization is well-established for benzylidene camphor derivatives, specific quantitative data for this compound, such as the quantum yields of isomerization and the precise composition of the photostationary state under various conditions, are not extensively detailed in publicly available scientific literature. However, research on analogous compounds provides a framework for understanding its likely behavior.

The following table illustrates the type of detailed research findings that are typically reported for the photoisomerization of benzylidene camphor derivatives. The values presented are representative for this class of compounds and serve to demonstrate the key parameters investigated in such studies.

ParameterDescriptionTypical Findings for Benzylidene Camphor Derivatives
Reaction Type The primary photochemical reaction observed.Reversible E/Z (cis-trans) photoisomerization. nih.govresearchgate.net
Inducing Condition The trigger for the isomerization process.Ultraviolet (UV) radiation. nih.govresearchgate.net
Quantum Yield (Φ) A measure of the efficiency of a photochemical process. It is the number of moles of a stated reactant disappearing, or the number of moles of a stated product being formed, per mole of photons of a specified wavelength absorbed.Quantum yields for E to Z isomerization have been determined for various derivatives in different solvents, though specific values for this compound are not readily available. nih.govresearchgate.net
Photostationary State (PSS) The equilibrium mixture of isomers reached under continuous irradiation.A mixture of E and Z isomers is established, with the ratio depending on the irradiation wavelength and solvent. nih.govresearchgate.net
Reversibility The ability of the reaction to proceed in the reverse direction.The isomerization is a fully reversible process. nih.govresearchgate.net
Photodegradation The irreversible breakdown of the molecule due to light exposure.Benzylidene camphor derivatives are generally considered to be very photostable with low photodegradation quantum yields. nih.govresearchgate.net

Advanced Materials Science and Engineering Applications

Ligand Design in Coordination Chemistry

The structure of di-t-butyl hydroxybenzylidene camphor (B46023) makes it an excellent ligand for coordinating with a variety of metal ions. The presence of oxygen and nitrogen donor atoms allows for the formation of stable chelate rings, while the camphor and di-tert-butylphenol moieties provide steric bulk and electronic effects that can be used to fine-tune the properties of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

Researchers have successfully synthesized and characterized a range of metal complexes using ligands structurally similar to or derived from di-t-butyl hydroxybenzylidene camphor. These studies provide a foundational understanding of how this class of ligands interacts with different metal centers.

Palladium Complexes: Chiral palladium complexes have been synthesized using multidentate camphor-based Schiff base ligands. For instance, new enantiomerically pure Schiff bases derived from (–)-3-bromocamphor and ethylenediamine (B42938) readily form palladium chelates. researchgate.net The direct reaction of such chiral nitrogen ligands with lithium tetrachloropalladate(II) in methanol (B129727) yields the desired complexes, which have been characterized by elemental analysis, FT-IR, and various NMR spectroscopic methods. researchgate.net X-ray diffraction data confirms the coordination of the ligand to the palladium center. researchgate.net Similarly, palladium(II) complexes with other substituted salicylaldehyde (B1680747) ligands have been synthesized and characterized, showing square planar geometries. mdpi.com

Zinc Complexes: The synthesis of zinc(II) complexes with camphor-derived ligands has been explored for various applications. For example, zinc halide complexes containing camphor-derived guanidine (B92328) ligands have been prepared and characterized, typically exhibiting a distorted tetrahedral coordination geometry. researchgate.net Studies on zinc(II) complexes with other Schiff base ligands have also been reported, highlighting their diverse coordination possibilities. sigmaaldrich.comresearchhub.com

Vanadium Complexes: The synthesis of oxo-vanadium(IV) complexes with Schiff base ligands is well-documented. These complexes are often prepared by reacting a vanadium salt, such as vanadyl sulfate, with the Schiff base ligand in a suitable solvent. The resulting complexes can be characterized by techniques like IR and UV-Vis spectroscopy to confirm the coordination of the ligand to the vanadium center. researchgate.net Research has also been conducted on vanadium complexes with N-heterocyclic carbene ligands featuring phenol (B47542) substituents, leading to the formation of V(V) complexes. nih.gov

Lanthanide Complexes: A series of lanthanide(III) complexes have been synthesized using (E)-N'-(3,5-di-tert-butyl-2-hydroxybenzylidene)picolinohydrazide, a ligand closely related to the subject compound. researchgate.netresearchgate.net These complexes, involving lanthanides such as La, Pr, Nd, Sm, Eu, Gd, Tb, Dy, and Er, were synthesized by reacting the ligand with the corresponding lanthanide(III) nitrate (B79036) salts in the presence of triethylamine. researchgate.net Characterization using elemental analysis, thermal gravimetric analysis, molar conductivity, and various spectral techniques (IR, UV-Vis, ¹H, and ¹³C NMR) has been performed. researchgate.net X-ray diffraction of a dysprosium complex revealed a dinuclear structure where the lanthanide centers are bridged by alkoxide groups from the ligands. researchgate.net Other studies have also reported the synthesis and characterization of lanthanide complexes with different camphor-derived or Schiff base ligands. researchgate.netnih.govrsc.org

Copper Complexes: Copper(II) complexes with multidentate ligands featuring tert-butyl phenol groups have been synthesized and characterized. These complexes are typically formed by reacting a copper(II) salt with the ligand in a suitable solvent. Spectroscopic methods and elemental analysis are used to confirm the structure and coordination environment of the copper ion. researchgate.net

Iron Complexes: The synthesis of iron complexes with various ligands, including those derived from camphor, has been an active area of research. For instance, iron complexes with camphor-based tridentate Schiff base ligands have been prepared and investigated for their catalytic properties. researchgate.net Additionally, the synthesis and characterization of divalent iron complexes with bidentate isonitrile ligands have been reported. nih.gov

Manganese Complexes: Manganese complexes stabilized with N-heterocyclic carbene ligands decorated with phenol substituents have been synthesized, resulting in Mn(III) complexes. researchgate.net The synthesis of manganese(II) complexes with tris(amidate)amine ligands has also been achieved, leading to unusual trigonal monopyramidal coordination geometries. nih.gov Furthermore, manganese(III)-calcium complexes with tert-butyl substituted salicylato ligands have been prepared, mimicking the hydrophobic and hydrophilic regions of enzyme active sites. rsc.org

Interactive Table: Characterization of Metal Complexes with Related Ligands

MetalLigand TypeCharacterization MethodsKey FindingsReference
PalladiumCamphor Schiff BaseElemental Analysis, FT-IR, NMR, X-ray DiffractionFormation of chiral chelate complexes. researchgate.net
ZincCamphor-derived GuanidineX-ray Crystallography, NMRDistorted tetrahedral coordination geometry. researchgate.net
VanadiumSchiff BaseIR, UV-VisCoordination of ligand to the vanadium center. researchgate.net
LanthanidesHydroxybenzylidene PicolinohydrazideElemental & Thermal Analysis, Molar Conductivity, IR, UV-Vis, NMR, X-ray DiffractionFormation of dinuclear bridged complexes. researchgate.netresearchgate.net
CopperMultidentate with t-butyl phenolSpectroscopic Methods, Elemental AnalysisFormation of stable copper(II) complexes. researchgate.net
IronCamphor-based Schiff BaseNot specified in detailPotential for catalytic applications. researchgate.net
ManganesePhenol-substituted N-heterocyclic carbeneNot specified in detailFormation of Mn(III) complexes. researchgate.net

Applications of Metal Complexes in Catalysis

The metal complexes derived from this compound and related ligands exhibit significant potential as catalysts in various organic transformations, owing to the unique steric and electronic environment provided by the ligand.

Organic Transformations: Palladium complexes with camphor-based ligands have shown catalytic activity in the cyclotrimerization of alkynes. The efficiency of these catalysts is influenced by the electronic and geometric parameters of the ligand. nih.gov Furthermore, palladium complexes with other nitrogen-donor ligands have been successfully employed in Suzuki cross-coupling reactions. rsc.org Domino Sonogashira coupling/cyclization reactions for the one-pot synthesis of benzofuran (B130515) and indole (B1671886) derivatives have also been catalyzed by palladium(II) complexes bearing mesoionic carbene ligands. specialchem.com

Lanthanide complexes with chiral camphor-derived ligands have been investigated for their catalytic activity in asymmetric synthesis. dtic.mil For instance, they have been used in the hydroamination/cyclization of aminoalkenes and the ring-opening polymerization of rac-lactide. nih.gov

Zinc complexes, particularly those with camphor-derived guanidine ligands, have demonstrated great catalytic activity in the ring-opening polymerization of lactide, providing a sustainable alternative to tin-based catalysts. researchgate.net They have also been designed to catalyze the hydrolysis of phosphate (B84403) diesters. researchgate.net

Manganese complexes have been evaluated as catalysts for the oxidation of secondary alcohols to ketones, showing good activity and high selectivity. researchgate.net They have also been studied for the catalytic oxidation of 3,5-di-tert-butylcatechol. nih.gov

Vanadium-based complexes are known to be effective catalysts for the oxidation of olefins. For example, oxo-vanadium(IV) Schiff base complexes have shown pronounced catalytic activity in the epoxidation of cyclooctene (B146475) and styrene (B11656) using tert-butyl hydroperoxide as the oxidant. mdpi.com

Iron complexes of camphor-based tridentate Schiff bases have been utilized in the catalytic enantioselective hydrophosphonylation of aldehydes. researchgate.net

Interactive Table: Catalytic Applications of Related Metal Complexes

Metal ComplexOrganic TransformationKey FindingsReference
Palladium-CamphorAlkyne CyclotrimerizationCatalytic activity dependent on ligand's electronic and geometric properties. nih.gov
Lanthanide-ChiralAsymmetric Catalysis (e.g., ROP of lactide)Effective in controlling stereochemistry. nih.govdtic.mil
Zinc-CamphorRing-Opening Polymerization of LactideHigh catalytic activity and robust against impurities. researchgate.net
Manganese-NHCAlcohol OxidationGood activity and high selectivity for ketone formation. researchgate.net
Vanadium-Schiff BaseOlefin EpoxidationExcellent catalytic activity and selectivity for epoxides. mdpi.com
Iron-CamphorAldehyde HydrophosphonylationEffective in enantioselective synthesis. researchgate.net

Polymer Stabilization and Degradation Prevention

The hindered phenol moiety within this compound makes it a potent antioxidant, capable of protecting polymeric materials from degradation induced by heat and light.

Mechanisms of Antioxidant Action in Polymeric Matrices

This compound functions as a primary antioxidant due to its hindered phenol group. The mechanism of action involves the donation of a hydrogen atom from the phenolic hydroxyl group to reactive free radicals (R•, ROO•) that are formed during the oxidation of the polymer. This process is detailed below:

Initiation: Polymer chains (P-H) break down under heat or UV radiation, forming polymer alkyl radicals (P•).

Propagation: These alkyl radicals react with oxygen to form peroxy radicals (POO•), which can then abstract a hydrogen from another polymer chain, creating a hydroperoxide (POOH) and another alkyl radical, thus propagating the degradation cycle.

Radical Scavenging: The hindered phenol (ArOH), such as the one in this compound, intervenes by donating its phenolic hydrogen to the peroxy radical. This neutralizes the reactive radical and forms a stable, non-reactive phenoxy radical (ArO•) and a polymer hydroperoxide (POOH).

POO• + ArOH → POOH + ArO•

The steric hindrance provided by the two tert-butyl groups adjacent to the hydroxyl group is crucial. It stabilizes the resulting phenoxy radical, preventing it from initiating new degradation chains. nih.gov This efficient scavenging of free radicals effectively terminates the auto-oxidative chain reaction, thereby protecting the polymer. nih.gov

Stabilization against Thermal and Photo-Oxidative Degradation

This compound and similar hindered phenolic antioxidants are effective in stabilizing polymers against both thermal and photo-oxidative degradation.

Thermal Stabilization: During high-temperature processing (e.g., extrusion, molding) and long-term thermal exposure, polymers are susceptible to oxidation. Hindered phenols are added to polymers like polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE) to prevent this. nih.gov They are particularly effective for the melt processing of polypropylene. nih.gov Studies have shown that hindered phenolic antioxidants significantly improve the heat-oxygen stability of high-density polyethylene (HDPE), as measured by techniques like Melt Flow Rate (MFR) and Oxidation Induction Time (OIT). researchgate.netresearchgate.net For instance, the OIT values for HDPE with certain hindered phenols can be significantly extended, indicating enhanced resistance to thermal oxidation. researchgate.netresearchgate.net

Photo-oxidative Stabilization: In addition to the radical scavenging mechanism, the benzophenone-like structure that can be part of related stabilizer molecules contributes to photo-stabilization by absorbing harmful UV radiation. This dual functionality—antioxidant and UV absorber—is highly desirable for protecting polymers exposed to sunlight. The combination of a hindered phenol with a UV absorber can provide synergistic protection against photo-oxidation. This is critical for outdoor applications where materials are subjected to both heat and UV light.

Impact on Polymer Properties and Lifespan

The incorporation of this compound or similar hindered phenolic antioxidants has a significant positive impact on the properties and lifespan of polymers.

Preservation of Mechanical Properties: Polymer degradation leads to chain scission, which in turn causes a deterioration of mechanical properties such as tensile strength, elongation at break, and impact resistance. By inhibiting the degradation process, these antioxidants help to maintain the structural integrity and mechanical performance of the polymer over its service life. nih.gov For example, the introduction of camphor-based diols into polyester (B1180765) chains has been shown to improve mechanical properties.

Maintenance of Physical and Aesthetic Properties: Oxidation can lead to undesirable changes in a polymer's physical appearance, such as discoloration (yellowing), surface cracking, and loss of gloss. Antioxidants help to prevent these aesthetic failures, ensuring the material retains its intended appearance for a longer period.

Extension of Service Lifespan: By mitigating the chemical and physical changes associated with degradation, these stabilizers significantly extend the useful lifespan of polymeric products. This is particularly important for durable goods used in automotive, construction, and electronics industries. The improved stability allows these materials to withstand harsh environmental conditions for extended periods without significant loss of performance. Studies on polypropylene-camphor mixtures have provided insights into how such additives can influence the final morphology and functional properties of polymeric materials. nih.gov

Interactive Table: Effect of Hindered Phenol Antioxidants on Polymer Properties

PolymerPropertyEffect of AntioxidantObservationReference
HDPEMelt Flow Rate (MFR)StabilizationReduced changes in MFR during processing, indicating less degradation. researchgate.netresearchgate.net
HDPEOxidation Induction Time (OIT)IncreaseSignificantly longer OIT values, demonstrating enhanced thermal stability. researchgate.netresearchgate.net
PolypropyleneThermal StabilityImprovementEffective stabilization during melt processing and long-term heat aging. nih.gov
PolyethyleneOxidative StabilityEnhancementProvides long-term protection against degradation from heat and oxygen. nih.gov
PolyestersMechanical PropertiesImprovementIncreased elastic modulus and stress at break with camphor-based units.
LDPEMolecular WeightPreservationMitigates the decrease in average molecular weight upon thermo- and photo-oxidation.
PolypropylenePhysical AppearanceMaintenancePrevents discoloration and surface cracking.

Non-Linear Optical (NLO) Materials Development

The quest for novel materials with significant non-linear optical (NLO) properties for applications in photonics and optoelectronics is a burgeoning field of research. Organic molecules, in particular, have garnered attention due to their large NLO responses, high damage thresholds, and the tunability of their molecular structures.

While direct experimental data on the NLO properties of this compound are not extensively available in peer-reviewed literature, the molecule's constituent parts suggest a predisposition for NLO activity. The fundamental structure-property relationships that govern NLO response in organic molecules can be used to infer its potential.

A key requirement for second-order NLO activity is a non-centrosymmetric molecular structure, a condition inherently met by the chiral nature of the camphor backbone in this compound. researchgate.net The presence of a π-conjugated system, which in this case is the hydroxybenzylidene group, is crucial for facilitating electron delocalization and charge transfer, which are at the heart of NLO phenomena. The interaction between the electron-donating hydroxyl group and the electron-withdrawing carbonyl group on the camphor moiety, mediated by the benzylidene bridge, could create a significant intramolecular charge-transfer character, a known enhancer of the second-order hyperpolarizability (β), a microscopic measure of NLO activity.

Furthermore, the bulky di-tert-butyl groups on the phenol ring can influence the solid-state packing of the molecules. This is a critical factor, as the macroscopic NLO response of a material is not only dependent on the molecular hyperpolarizability but also on the constructive alignment of the molecules in the bulk material. These bulky groups could potentially frustrate centrosymmetric packing, thereby preserving the non-centrosymmetric nature required for a non-zero second-order NLO susceptibility (χ⁽²⁾) in the solid state.

Table 1: Key Molecular Features of this compound and their Potential Contribution to NLO Activity

Molecular FeaturePotential Role in NLO Activity
Chiral Camphor ScaffoldInduces non-centrosymmetric molecular and bulk structure.
Hydroxybenzylidene GroupProvides a π-conjugated system for charge transfer.
Donor-Acceptor SystemThe hydroxyl (donor) and carbonyl (acceptor) groups can lead to a large molecular hyperpolarizability (β).
Di-tert-butyl GroupsInfluence solid-state packing, potentially preventing centrosymmetric alignment.

Materials with strong second-order NLO properties are the cornerstone of various optoelectronic devices. Should this compound be found to possess a significant NLO response, it could be a candidate for applications such as:

Second-Harmonic Generation (SHG): This is a process where two photons of the same frequency are combined to generate a new photon with twice the energy (and half the wavelength). This is used in lasers to change the color of the output light.

Electro-Optic Modulators: These devices modify the properties of a light beam in response to an electric field and are crucial components in optical communication systems.

Optical Switches: Materials with a high NLO response can be used to create all-optical switches, where one light beam is used to control another, forming the basis for optical computing.

The development of this compound for these applications would require further research to quantify its hyperpolarizability and to process it into thin films or crystals with the appropriate molecular orientation.

Chiral Materials and Supramolecular Architectures

The inherent chirality of this compound makes it an interesting building block for the construction of chiral materials and complex supramolecular architectures.

Chiral dopants are often added to nematic liquid crystals to induce a helical twist, leading to the formation of cholesteric or chiral nematic phases. dakenchem.com These materials are of great interest for applications in displays, sensors, and smart windows. The efficiency of a chiral dopant is quantified by its helical twisting power (HTP). beilstein-journals.org

While there is no direct report on the use of this compound as a chiral dopant, a study on a structurally related camphor-containing Schiff base, bis-camphorolidenpropylenediamine (CPDA), has demonstrated its ability to induce a helical mesophase in a nematic liquid crystal host. nih.govresearchgate.net The study found that the HTP of the dopant was dependent on its concentration and the association of the dopant molecules within the liquid crystal matrix. nih.gov

By analogy, the rigid, chiral structure of this compound suggests it could also be an effective chiral dopant. The large, sterically demanding di-tert-butylphenyl group would likely influence its solubility and interaction with the liquid crystal host, which in turn would affect the resulting helical pitch and stability of the chiral mesophase. The photoisomerizable nature of some benzylidene camphor derivatives also opens up the possibility of creating photoswitchable chiral liquid crystal systems. tandfonline.com

Table 2: Helical Twisting Power of a Related Camphor Derivative

CompoundHost Liquid CrystalConcentration (wt%)Helical Twisting Power (HTP) (µm⁻¹)Reference
Bis-camphorolidenpropylenediamine (CPDA)CB-25.263Not specified directly, but induced a helical phase with a measurable pitch. nih.govresearchgate.net

Note: Data for this compound is not available. The data presented is for a structurally related compound to illustrate the potential application.

The formation of well-defined structures through the spontaneous organization of molecules, known as self-assembly, is a powerful tool in nanotechnology and materials science. The structure of this compound contains several features that could drive self-assembly processes.

While specific studies on the self-assembly of this compound are lacking, research on other functionalized camphor derivatives has shown that they can be used to create complex supramolecular structures. nih.gov The combination of hydrogen bonding, steric effects, and π-stacking in this compound could potentially lead to the formation of interesting and useful supramolecular architectures, such as nanotubes, vesicles, or gels, depending on the solvent and other conditions.

Photocatalytic Systems for Chemical Transformations (non-environmental remediation)

Photocatalysis has emerged as a green and sustainable tool for driving chemical reactions using light as an energy source. While the photocatalytic degradation of camphor has been studied in the context of environmental remediation, which is outside the scope of this article, the potential of this compound in synthetic organic chemistry is an area of speculative interest. researchgate.netresearchgate.net

The hydroxybenzylidene camphor moiety is a known UV absorber, a property that is fundamental to any photocatalytic system. thegoodscentscompany.com Upon absorption of a photon, the molecule is promoted to an excited state with altered redox properties, potentially enabling it to catalyze chemical reactions.

The chiral nature of the molecule is particularly intriguing. Chiral photocatalysts are highly sought after for their ability to induce enantioselectivity in chemical transformations, a key challenge in modern synthetic chemistry. If this compound were to be employed as a photocatalyst, it could potentially be used in asymmetric synthesis to produce a single enantiomer of a chiral product.

For instance, the excited state of the molecule could act as a chiral sensitizer, transferring its energy to a prochiral substrate to generate a chiral product. Alternatively, it could engage in a single-electron transfer process with a substrate to generate a radical ion intermediate within a chiral environment, which could then go on to react enantioselectively.

While this remains a hypothetical application, the combination of a robust chromophore and a chiral scaffold within a single molecule makes this compound and related compounds interesting candidates for future research in the field of asymmetric photocatalysis.

Fluorescent Probes and Chemosensors for Non-Biological Targets (e.g., specific metal ions detection in chemical systems)rsc.org

Extensive research has been conducted on the development of fluorescent probes and chemosensors for the detection of various analytes. These sensors are valued for their high sensitivity, selectivity, and ease of use. A common strategy in the design of these molecules involves incorporating a fluorophore, a unit that emits light, with a recognition site that selectively binds to a specific target. This interaction then triggers a change in the fluorescence properties of the molecule, such as an increase ("turn-on") or decrease ("turn-off") in emission intensity, or a shift in the emission wavelength, allowing for the detection and quantification of the target analyte.

Compounds derived from camphor have been successfully utilized in the creation of fluorescent probes for various targets, including metal ions and small molecules. For instance, novel fluorescent probes synthesized from natural camphor have demonstrated the ability to detect specific metal ions. One such probe, synthesized from the natural monoterpeneketone camphor, exhibited a "turn-on" fluorescence response to Fe²⁺. thegoodscentscompany.comnih.gov This probe showed a linear relationship between fluorescence intensity and Fe²⁺ concentration in the range of 0-20 μM, with a low detection limit of 1.56 x 10⁻⁸ M. thegoodscentscompany.comnih.gov The selectivity for Fe²⁺ over other metal ions, including Fe³⁺, was a key feature of this sensor. thegoodscentscompany.comnih.gov

Another camphor-based probe, N'-(2-hydroxy-5-((4,7,7-trimethyl-3-oxobicyclo[2.2.1] heptan-2-ylidene)methyl) benzylidene)picolinohydrazide (PSH), was developed for the simultaneous detection of Al³⁺ and Zn²⁺. nih.gov This probe displayed a "turn-on" fluorescence response at different wavelengths for each ion, with a detection limit of 12.1 nM for Al³⁺ and 14.2 nM for Zn²⁺. nih.gov

Furthermore, a camphor-derived probe was designed for the selective recognition of Co²⁺. This sensor, 1,1'-(((6,11,11-trimethyl-6,7,8,9-tetrahydro-6,9-methanopyridazino[4,5-b]quinoxaline-1,4-diyl)bis(azanylylidene))bis(methanylylidene))bis(naphthalen-2-ol) (PDS), demonstrated a linear response to Co²⁺ in the 0-20 μM range and a detection limit of 0.925 μM.

While these examples highlight the utility of the camphor scaffold in the design of fluorescent sensors for non-biological targets, a thorough review of the scientific literature did not yield specific studies on the use of This compound for this particular application. Although its chemical structure incorporates a camphor moiety and a substituted phenol group which could potentially be functionalized for ion sensing, no research has been published detailing its synthesis into a fluorescent probe or chemosensor for the detection of metal ions or other non-biological analytes. Therefore, no detailed research findings or data tables for this compound in this context can be presented.

Derivatives and Analogues: Structure Activity/property Relationships

Design and Synthesis of Modified DI-t-BUTYL HYDROXYBENZYLIDENE CAMPHOR (B46023) Analogues

The synthesis of Di-t-butyl Hydroxybenzylidene Camphor and its analogues is typically achieved through a base-catalyzed aldol (B89426) condensation or Claisen-Schmidt condensation. This classic organic reaction involves the enolate of camphor reacting with a substituted benzaldehyde.

The general synthetic route involves stirring camphor with a chosen substituted aromatic aldehyde, such as 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050), in a solvent like dimethyl sulfoxide (DMSO) with a strong base like potassium hydroxide (B78521) (KOH). The reaction proceeds at room temperature over several hours to yield the target benzylidene camphor derivative. researchgate.net The purity of the synthesized compounds can be monitored using thin-layer chromatography and confirmed by spectroscopic methods.

Analogues can be designed by varying the substituents on the aromatic ring of the benzaldehyde precursor. For example, introducing electron-donating groups (e.g., methoxy, -OCH₃) or electron-withdrawing groups (e.g., nitro, -NO₂) can systematically alter the properties of the resulting molecule. The synthesis of more complex derivatives, such as camphor-based Schiff base ligands, involves multi-step processes. For instance, (1R)-camphor can be oxidized to camphorquinone (B77051), which is then converted to an amino-alcohol intermediate like (1R,2S,3R,4S)-(−)-3-aminoisoborneol. This intermediate is subsequently reacted with various substituted salicylaldehydes to form a library of chiral Schiff base ligands. researchgate.net

Impact of Structural Modifications on Electronic Properties

Structural modifications, particularly the introduction of substituents on the benzylidene portion of the molecule, have a profound impact on the electronic properties of the compound. These properties are primarily governed by the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap (Egap).

The nature of the substituent dictates the electronic landscape:

Electron-Withdrawing Groups (EWGs): Substituents like a nitro group (-NO₂) are strongly electron-withdrawing. They pull electron density from the π-conjugated system, which stabilizes both the HOMO and LUMO levels, leading to a decrease in their energies. This stabilization often results in a smaller HOMO-LUMO gap. For example, in related Schiff base compounds, the substitution of a methyl group with a nitro group was found to significantly reduce the Egap from 2.50 eV to 2.07 eV. nih.gov

Electron-Donating Groups (EDGs): Substituents like a hydroxyl (-OH) or methoxy (-OCH₃) group donate electron density into the π-system. This destabilizes the HOMO and LUMO, raising their energy levels. The effect on the energy gap depends on the relative destabilization of the orbitals. The di-t-butyl groups on the target compound, while primarily providing steric bulk, also have a weak electron-donating inductive effect.

These changes in electronic structure are critical as they influence the molecule's reactivity, stability, and optical properties. A smaller energy gap generally corresponds to easier electronic excitation and a shift in light absorption to longer wavelengths.

Table 1: Effect of Substituents on Frontier Molecular Orbital Energies in Related Schiff Bases

CompoundSubstituentEHOMO (eV)ELUMO (eV)Egap (eV)Reference
Compound 1-H-5.49-2.682.81 nih.gov
Compound 2-CH₃ (EDG)-5.46-2.962.50 nih.gov
Compound 3-NO₂ (EWG)-5.87-3.802.07 nih.gov
Compound 4-H (different backbone)-5.55-2.922.63 nih.gov

Data is for illustrative purposes from a study on related Schiff base compounds to demonstrate electronic principles. nih.gov

Influence of Substituents on Catalytic Performance

The camphor scaffold is a cornerstone in asymmetric catalysis, where its inherent chirality is transferred to a reaction center to favor the formation of one enantiomer over another. Camphor-based Schiff base ligands, which are structural analogues, have been extensively studied as catalysts for various enantioselective reactions.

In a study on the enantioselective addition of phenylacetylene to aldehydes, a series of camphor-based Schiff base ligands with different substituents on the salicylaldehyde (B1680747) moiety were synthesized and evaluated. researchgate.net The results demonstrated a clear structure-activity relationship, where both the electronic and steric nature of the substituent influenced the catalyst's effectiveness.

The key findings were:

Substituent Position: Ortho-substitution on the aromatic ring of the ligand appeared to be particularly important for achieving high enantioselectivity. researchgate.net

Electronic Effects: Ligands with electron-donating groups (like -OCH₃) or weakly withdrawing groups (like -Cl) often provided high yields and excellent enantiomeric excess (ee). For example, a ligand with a methoxy group at the 5-position yielded the desired propargylic alcohol with 99% yield and 90% ee. researchgate.net

Steric Hindrance: Bulky substituents can create a more defined chiral pocket around the active site, which can enhance enantioselectivity.

These findings highlight that catalytic performance can be fine-tuned by strategically placing different functional groups on the ligand structure.

Table 2: Influence of Substituents on Catalytic Performance in the Asymmetric Addition of Phenylacetylene to Benzaldehyde

LigandSubstituent on Aromatic RingYield (%)Enantiomeric Excess (ee, %)Reference
SBAIB-aH9992 researchgate.netsemanticscholar.org
SBAIB-b5-Me9990 researchgate.net
SBAIB-c5-OMe9990 researchgate.net
SBAIB-d5-Cl9991 researchgate.net
SBAIB-e3,5-di-Cl9991 researchgate.net
SBAIB-f3,5-di-I9989 researchgate.net
SBAIB-g3,5-di-t-Bu9980 researchgate.net

Data from a study on related camphor-based Schiff base ligands. researchgate.net

Tunability of Spectroscopic and Optical Properties through Derivatization

The spectroscopic properties of this compound derivatives are directly linked to their electronic structure and can be tuned through derivatization. The primary optical feature of interest is the UV-Vis absorption spectrum, which is characterized by the wavelength of maximum absorption (λmax).

Modifications to the molecule can shift this absorption:

Extended Conjugation: Increasing the length of the π-conjugated system generally leads to a bathochromic (red) shift, meaning absorption occurs at a longer wavelength.

Substituent Effects: Electron-donating groups (like -OH) and electron-withdrawing groups (like -NO₂) on the aromatic ring can also cause a red shift by decreasing the HOMO-LUMO gap. nih.gov Conversely, modifications that disrupt the conjugation, such as reducing a carbonyl group to a methylene group, can cause a hypsochromic (blue) shift.

Solvatochromism: The polarity of the solvent can also influence the absorption spectrum. This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states by the solvent molecules.

Furthermore, due to the inherent chirality of the camphor backbone, these derivatives are optically active. Their chirality can be studied using techniques like Electronic Circular Dichroism (ECD). ECD spectra are particularly sensitive to conformational changes in the molecule, providing insights that may not be apparent in standard UV-Vis spectra. nih.gov

Comparative Studies with Related Camphor-Based Compounds

The properties and performance of this compound derivatives are best understood when compared with other related camphor-based compounds. The rigid camphor skeleton serves as a common chiral auxiliary, but modifications elsewhere in the molecule lead to diverse applications. researchgate.net

In Asymmetric Catalysis: As shown in Table 2, camphor-based Schiff base ligands exhibit varied catalytic efficiency depending on their substitution pattern. The ligand with no substituent (SBAIB-a) provided the highest enantioselectivity (92% ee) in the tested reaction, while the bulky di-t-butyl substituted ligand (SBAIB-g) gave a slightly lower value (80% ee), suggesting a complex interplay between steric and electronic factors. researchgate.net

In Materials Science: Camphor-containing Schiff bases have also been investigated as chiral dopants to induce helical phases in liquid crystals. nih.gov In these applications, the ability of the camphor derivative to twist the nematic phase, known as its Helical Twisting Power (HTP), is a key parameter. Studies comparing conformationally flexible camphor derivatives with more rigid ones show that molecular structure and the potential for association significantly affect the resulting properties of the liquid crystal phase. nih.gov

These comparative studies are essential for establishing structure-property relationships and guiding the rational design of new camphor derivatives for specific applications, ranging from enantioselective catalysis to advanced optical materials. researchgate.netrsc.org

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways

The traditional synthesis of benzylidene camphor (B46023) derivatives often involves aldol (B89426) condensation reactions. While effective, future research is geared towards developing novel synthetic pathways that offer improved efficiency, stereoselectivity, and sustainability.

Key Research Thrusts:

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. nih.gov Photoenzymatic processes, where an enzyme's cofactor absorbs light to drive a reaction, present a frontier for creating chiral molecules with high specificity. nih.gov Research into enzymes like fatty acid photodecarboxylases (FAPs) or engineered ketoreductases (KREDs) could lead to highly selective and environmentally benign synthesis routes for camphor derivatives. nih.gov

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing. biospace.com Exploring the synthesis of Di-t-butyl Hydroxybenzylidene Camphor in flow systems could significantly reduce waste and energy consumption.

Novel Catalysts: The development of new, recyclable, and non-toxic catalysts is a cornerstone of modern chemistry. Research into solid acid catalysts or organocatalysts could replace traditional, often corrosive and wasteful, catalysts used in condensation reactions. researchgate.net For instance, new catalysts are being explored to replace those that form strong, difficult-to-recycle complexes with products. researchgate.net

Table 1: Comparison of Potential Synthetic Approaches

Synthetic ApproachPotential AdvantagesResearch Focus
Biocatalysis High stereoselectivity, mild reaction conditions, reduced environmental impact. nih.govEngineering enzymes (e.g., KREDs, FAPs) for specific substrate recognition. nih.gov
Flow Chemistry Enhanced safety, improved yield and purity, easy scalability, reduced waste. biospace.comOptimization of reactor design and reaction conditions for continuous production.
Novel Catalysis Increased efficiency, catalyst recyclability, elimination of corrosive waste. researchgate.netDevelopment of solid acid catalysts or efficient organocatalysts. researchgate.net

Advanced Mechanistic Investigations

A complete understanding of how this compound interacts with UV radiation is crucial for improving its function and stability. Future investigations will employ sophisticated techniques to probe the ultrafast photophysical and photochemical events that occur after light absorption.

Key Research Thrusts:

Advanced Spectroscopy: Techniques like femtosecond transient absorption spectroscopy allow scientists to observe the formation and decay of short-lived excited states and transient intermediates on a timescale of quadrillionths of a second. This provides direct insight into the energy dissipation pathways that confer photostability.

Computational Chemistry: High-level quantum chemical methods, such as Multi-State Complete Active-Space Second-Order Perturbation Theory (MS-CASPT2), can model the potential energy surfaces of the molecule in its ground and excited states. nih.gov These calculations help identify the most likely deactivation pathways, including internal conversions and intersystem crossings, which dictate the molecule's fate after absorbing a photon. nih.govresearchgate.net For example, theoretical studies on related camphor derivatives have been used to predict how structural modifications can shift absorption from the UVB to the UVA region. researchgate.net

Photochemical Deactivation Pathways: Research focuses on elucidating the precise mechanisms of energy dissipation. nih.gov An efficient molecule will quickly and harmlessly return to its ground state after absorbing a UV photon, preventing photochemical reactions that could lead to degradation. nih.gov Understanding these pathways is key to designing more robust molecules. rsc.org

Rational Design of Next-Generation Functional Materials

Building on mechanistic insights, the rational design of new molecules based on the this compound scaffold aims to create next-generation materials with tailored properties.

Key Research Thrusts:

Structure-Property Relationship Studies: By systematically modifying the molecular structure—for instance, by adding different electron-donating or withdrawing groups—researchers can tune the compound's properties. researchgate.net Computational studies have shown that adding specific substituents can shift the absorption spectrum and enhance performance. researchgate.net

Targeted Functionality: Design efforts may focus on creating derivatives with enhanced properties, such as broader UV coverage, increased photostability, or improved compatibility with other materials. The strategic placement of bulky groups, like the tert-butyl groups, is known to influence antioxidant activity and radical stabilization. nih.gov

Multifunctional Materials: There is growing interest in creating single molecules that possess multiple functions. For example, a derivative could be designed to act as both a UV absorber and an antioxidant, providing comprehensive protection. The design of such molecules often incorporates different functional moieties, like hindered phenols and triazoles, into a single structure. nih.gov

Integration with Artificial Intelligence and Machine Learning for Property Prediction and Material Discovery

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate the discovery and optimization of new functional molecules. ymerdigital.com

Key Research Thrusts:

High-Throughput Virtual Screening: AI/ML algorithms can analyze vast virtual libraries of potential derivatives of this compound. nih.gov These models can predict properties like UV absorption spectra, photostability, and other relevant characteristics, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing. ymerdigital.comfrontiersin.org

Predictive Modeling: Machine learning models, such as neural networks and random forests, can be trained on existing experimental and computational data to establish complex quantitative structure-activity relationships (QSAR). nih.govfrontiersin.org These models can then predict the properties of new, unsynthesized molecules with increasing accuracy. azorobotics.com Recent studies have successfully used ML combined with UV spectroscopy for rapid detection of contaminants in various applications. azorobotics.comsepscience.com

Accelerated Discovery Cycle: By integrating AI-driven predictions with automated synthesis and testing platforms, the entire material discovery cycle can be significantly shortened. This data-driven approach reduces the reliance on trial-and-error experimentation, making the design process more efficient and cost-effective.

Table 2: Role of AI/ML in Material Discovery

AI/ML ApplicationFunctionExpected Outcome
Virtual Screening Rapidly evaluate millions of virtual compounds against desired properties. nih.govIdentification of high-potential candidates for synthesis.
Predictive Modeling Learn from existing data to predict properties of novel molecules. ymerdigital.comfrontiersin.orgAccurate QSAR models; reduced need for initial experiments.
Process Optimization Analyze complex datasets to optimize reaction conditions and formulations. nih.govMore efficient and robust manufacturing processes.

Sustainability and Green Chemistry Principles in Chemical Synthesis and Application

The principles of green chemistry are becoming increasingly integral to the chemical industry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net

Key Research Thrusts:

Use of Renewable Feedstocks: Camphor itself can be derived from natural sources. Future research will emphasize the use of bio-based starting materials and reagents for the entire synthesis process, reducing reliance on petrochemicals. aethic.commdpi.com

Green Solvents and Processes: The development of syntheses that use water, supercritical fluids, or ionic liquids as solvents instead of volatile organic compounds is a key goal. taylorfrancis.com Furthermore, processes that minimize energy consumption and the number of synthetic steps are prioritized. researchgate.netaethic.com

Designing for Biodegradability: A critical aspect of sustainable design is ensuring that the final molecule does not persist in the environment. aethic.com Future research will focus on designing derivatives of this compound that are readily biodegradable after their functional lifespan, preventing bioaccumulation in ecosystems. nih.gov

Green Chemistry Metrics: The "greenness" of a synthetic route can be quantified using metrics like Atom Economy (AE), Process Mass Intensity (PMI), and E-Factor (environmental factor). mdpi.comresearchgate.net Future synthetic designs will be evaluated against these metrics to ensure they represent a tangible improvement in sustainability. mdpi.comresearchgate.netethernet.edu.et

Table 3: Key Green Chemistry Metrics

MetricDefinitionGoal
Atom Economy (AE) The conversion efficiency of a chemical process in terms of all atoms involved.Maximize the incorporation of reactant atoms into the final product.
Process Mass Intensity (PMI) The ratio of the total mass of materials (water, solvents, reagents) used to the mass of the active product. mdpi.comMinimize; a lower PMI indicates less waste.
E-Factor The ratio of the mass of waste generated to the mass of the product. researchgate.netMinimize; a lower E-Factor signifies a greener process. researchgate.net

Q & A

Basic Research Questions

Q. How can DI-t-BUTYL HYDROXYBENZYLIDENE CAMPHOR be reliably identified and quantified in cosmetic matrices?

  • Methodological Answer : Utilize high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) with UV/Vis detection. Reference the INCI name (this compound) and structural descriptors from regulatory documents to design calibration curves. Validate specificity using retention time matching and spectral comparison against certified reference materials. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. What are the key stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies under controlled temperature (e.g., 25°C, 40°C), humidity (e.g., 60% RH), and light exposure (UV/Vis). Monitor degradation via spectrophotometric or chromatographic methods. Compare results with stability guidelines from the International Council for Harmonisation (ICH Q1A–Q1E). Note that photodegradation pathways may resemble those of camphor derivatives, requiring quenchers or opaque packaging .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Cross-validate studies by standardizing assay conditions (e.g., cell lines, exposure duration, solvent controls). For example, discrepancies in antioxidant vs. pro-oxidant effects may arise from concentration-dependent behavior. Use redox-sensitive probes (e.g., DCFH-DA for ROS detection) and compare outcomes under normoxic vs. hypoxic conditions. Apply multivariate analysis to isolate confounding variables (e.g., pH, coexcipients in formulations) .

Q. What experimental designs are optimal for characterizing this compound’s interaction with biomacromolecules?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with proteins (e.g., serum albumin). For structural insights, use nuclear magnetic resonance (NMR) or X-ray crystallography if crystallization is feasible. Molecular docking simulations (e.g., AutoDock Vina) can predict binding sites, guided by the compound’s IUPAC-defined bicyclic structure .

Q. How can degradation products of this compound be identified and assessed for toxicity?

  • Methodological Answer : Subject the compound to forced degradation (e.g., hydrolytic, oxidative stress). Analyze products via high-resolution mass spectrometry (HRMS) and tandem MS/MS fragmentation. Compare fragmentation patterns with databases (e.g., NIST). For toxicity screening, use in silico tools like QSAR models or in vitro assays (e.g., Ames test for mutagenicity) .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are recommended for reconciling variability in environmental persistence data?

  • Methodological Answer : Apply non-linear regression models to biodegradation kinetics, accounting for environmental covariates (e.g., microbial load, temperature). Use principal component analysis (PCA) to identify dominant factors influencing persistence. Cross-reference with analogous camphor-derived compounds to infer degradation pathways .

Q. How should researchers address discrepancies in spectroscopic data for this compound?

  • Methodological Answer : Standardize sample preparation (e.g., solvent purity, concentration) and instrument calibration (e.g., wavelength accuracy for UV/Vis). For NMR, ensure deuterated solvents are free of proton contaminants. Compare data with computational predictions (e.g., density functional theory (DFT)-calculated IR spectra) to validate assignments .

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